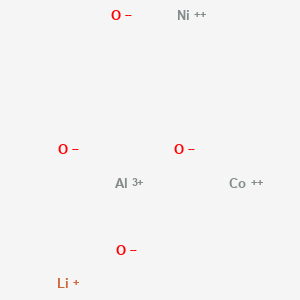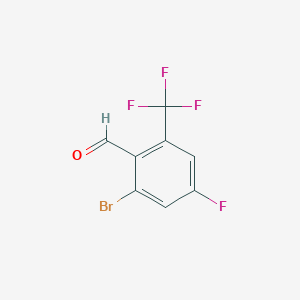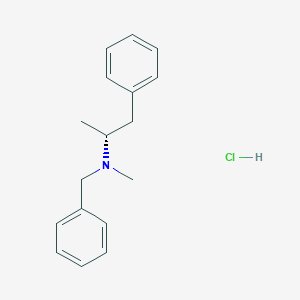![molecular formula C13H16N2O2 B13429484 3H-spiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B13429484.png)
3H-spiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-spiro[2-benzofuran-1,3’-piperidine]-1’-carboxamide: is a complex organic compound characterized by a spirocyclic structure, which includes a benzofuran moiety fused to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-spiro[2-benzofuran-1,3’-piperidine]-1’-carboxamide typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of a benzofuran derivative with a piperidine precursor under specific conditions, such as the presence of a base and a suitable solvent. The reaction may require elevated temperatures and prolonged reaction times to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 3H-spiro[2-benzofuran-1,3’-piperidine]-1’-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce fully or partially reduced analogs.
Scientific Research Applications
Chemistry: In chemistry, 3H-spiro[2-benzofuran-1,3’-piperidine]-1’-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel organic compounds.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its spirocyclic structure may allow it to interact with specific biological targets, making it useful in drug discovery and development.
Medicine: In medicine, 3H-spiro[2-benzofuran-1,3’-piperidine]-1’-carboxamide may be investigated for its pharmacological properties. It could serve as a lead compound for the development of new therapeutic agents, particularly in the treatment of neurological disorders and other diseases.
Industry: In the industrial sector, the compound may be used in the production of specialty chemicals and materials. Its unique properties could make it suitable for applications in the development of advanced polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 3H-spiro[2-benzofuran-1,3’-piperidine]-1’-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 3H-spiro[2-benzofuran-1,4’-piperidine]
- 1’-benzyl-3-methoxy-3H-spiro[2-benzofuran-1,4’-piperidine]
- 3H-spiro[isobenzofuran-1,3’-piperidine]
Uniqueness: 3H-spiro[2-benzofuran-1,3’-piperidine]-1’-carboxamide is unique due to its specific spirocyclic structure and the presence of a carboxamide group. This combination of features distinguishes it from other similar compounds and may confer unique properties and applications.
Properties
Molecular Formula |
C13H16N2O2 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
spiro[1H-2-benzofuran-3,3'-piperidine]-1'-carboxamide |
InChI |
InChI=1S/C13H16N2O2/c14-12(16)15-7-3-6-13(9-15)11-5-2-1-4-10(11)8-17-13/h1-2,4-5H,3,6-9H2,(H2,14,16) |
InChI Key |
NOLBTCMEMQUPBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CN(C1)C(=O)N)C3=CC=CC=C3CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


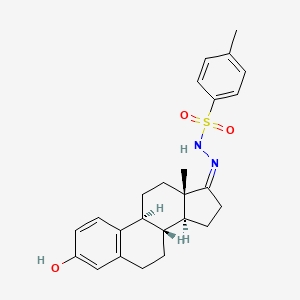
![Ethyl (2E,4E)-3-Methyl-5-[(1S,2S)-2-methyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)cyclopropyl]-2,4-pentadienoate](/img/structure/B13429412.png)
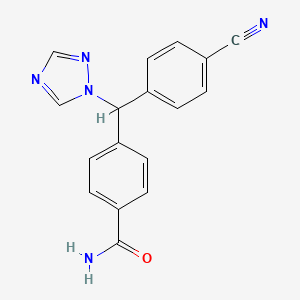
![Pyrrolo[2,3-b]pyrrole](/img/structure/B13429425.png)
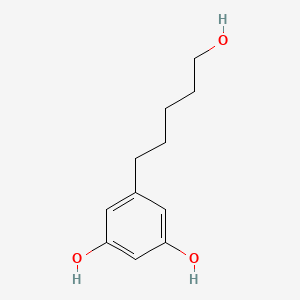
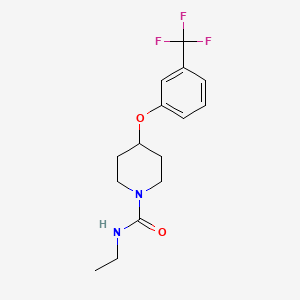
![[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate](/img/structure/B13429457.png)
![[(2R,3S,4S)-5-acetyloxy-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate](/img/structure/B13429464.png)
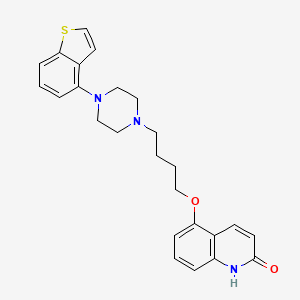
![N-[1-[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]-1-methylpropyl]-1H-indole-3-ethanamine](/img/structure/B13429472.png)

